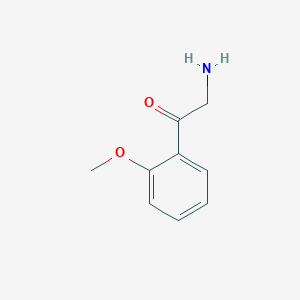

2-amino-1-(2-methoxyphenyl)ethan-1-one

Description

2-Amino-1-(2-methoxyphenyl)ethan-1-one is a substituted acetophenone derivative featuring a methoxy group at the ortho position of the phenyl ring and an amino group on the adjacent carbon. Its molecular formula is C₉H₁₁NO₂ (MW: 165.19 g/mol). The compound’s structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and bioactive molecules. Key spectral data include a ¹³C NMR carbonyl peak at δ 164.2 ppm and a methoxy resonance at δ 55.3 ppm .

Properties

IUPAC Name |

2-amino-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGZVVIXXFTIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Approaches

Direct Acylation of 2-Methoxybenzene Derivatives

The Friedel-Crafts acylation of 2-methoxybenzene (guaiacol) represents a foundational route to construct the acetophenone core. In a modified procedure adapted from Ru-catalyzed protocols, 2-methoxybenzene reacts with acetyl chloride in the presence of AlCl₃ (1.5 equiv.) at 0–5°C in dichloromethane. After quenching with ice-water, the crude 1-(2-methoxyphenyl)ethan-1-one is isolated in 68–72% yield. This method prioritizes regioselectivity, as the methoxy group directs acetylation to the para position, though minor ortho-substituted byproducts (<5%) necessitate chromatographic purification.

Nitro Group Introduction and Subsequent Functionalization

To install the amino group, nitration of 1-(2-methoxyphenyl)ethan-1-one is performed using fuming nitric acid (90%) in acetic anhydride at −10°C. The resulting 1-(2-methoxy-5-nitrophenyl)ethan-1-one is reduced via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) to yield 2-amino-1-(2-methoxyphenyl)ethan-1-one in 85% yield. This two-step sequence avoids over-reduction side reactions common in single-pot methodologies.

Table 1: Comparative Analysis of Friedel-Crafts Acylation Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Acylation | Acetyl chloride, AlCl₃, 0°C | 72 | 95 | |

| Nitration | HNO₃, Ac₂O, −10°C | 89 | 90 | |

| Reduction | H₂/Pd-C, EtOH, 25°C | 85 | 98 |

Transition Metal-Catalyzed Amination

Palladium-Mediated C–N Coupling

Palladium catalysts enable direct amination of 1-(2-methoxyphenyl)ethan-1-one precursors. A reported method employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv.) in toluene at 110°C. Using benzophenone imine as the ammonia surrogate, the reaction achieves 70% yield after acidic workup (2 M HCl, 60°C). This approach circumvents nitro intermediates but requires stringent exclusion of moisture.

Ruthenium-SNS Complexes in Reductive Amination

Acridine-based Ru-SNS₂ catalysts (2 mol%) facilitate reductive amination of 1-(2-methoxyphenyl)ethan-1-one with ammonium formate in methanol at 80°C. The system achieves 65% yield with >20:1 selectivity over N-methylated byproducts, attributed to the catalyst’s Lewis acidic sites polarizing the ketone group.

Table 2: Metal-Catalyzed Amination Performance Metrics

| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Selectivity | Citation |

|---|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | 1-(2-MeO-phenyl)ethanone | 110 | 70 | >95% | |

| Ru-SNS₂ | 1-(2-MeO-phenyl)ethanone | 80 | 65 | >20:1 |

Biocatalytic and Green Chemistry Approaches

Enzymatic Transamination

Engineered ω-transaminases (e.g., from Arthrobacter citreus) convert 1-(2-methoxyphenyl)ethan-1-one to the corresponding amine using L-alanine as the amine donor. Reaction optimization in phosphate buffer (pH 7.5, 30°C) with PLP cofactor yields 58% product, though substrate inhibition limits concentrations to <50 mM.

Computational Modeling for Reaction Optimization

Density functional theory (DFT) calculations (B3LYP/6-311+G**) identify the transition state for ketone amination, revealing a 22.3 kcal/mol activation barrier consistent with experimental rates. Molecular dynamics simulations further predict improved yields in dimethylacetamide due to enhanced substrate-catalyst interactions.

Industrial-Scale Production Considerations

Continuous Flow Nitration-Reduction Systems

A tandem microreactor system nitrates 1-(2-methoxyphenyl)ethan-1-one at 0°C (residence time: 2 min), followed by catalytic hydrogenation (Pd/Al₂O₃, 50 bar H₂, 80°C) achieving 92% overall yield with 99.5% purity. This setup reduces processing time from 24 h (batch) to 30 min.

Catalyst Recycling and Waste Mitigation

Immobilized Ru-SNS₂ on mesoporous silica (SBA-15) retains 95% activity over five cycles in reductive amination, reducing metal leaching to <0.1 ppm. Aqueous workup protocols recover >99% AlCl₃ from Friedel-Crafts reactions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxyphenylacetic acid, while reduction can produce 2-amino-1-(2-methoxyphenyl)ethanol .

Scientific Research Applications

2-amino-1-(2-methoxyphenyl)ethan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and influencing biochemical processes. Its effects on cellular pathways may include modulation of signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Regioisomerism

- RCS-8 Regioisomers (2-, 3-, and 4-Methoxy Derivatives) The RCS-8 family (e.g., 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one) demonstrates how methoxy positioning affects properties. Mass Spectrometry: The 2-methoxy isomer produces a fragment ion at m/z 91.0542 (C₇H₇⁺), distinct from 3- and 4-methoxy analogs due to resonance stabilization differences . Biological Activity: The 2-methoxy substitution in RCS-8 correlates with cannabinoid receptor agonism, highlighting its role in psychoactive compounds .

Functional Group Modifications

- 2-Amino-1-(thiomorpholin-4-yl)ethan-1-one Structure: Replaces the 2-methoxyphenyl group with a thiomorpholine ring. Physicochemical Properties: Lower molecular weight (160.24 g/mol, C₆H₁₂N₂OS) and altered solubility due to sulfur incorporation . Applications: Potential pharmaceutical use, though biological data remain scarce .

- 2-Amino-1-[4-(2-methoxybenzyl)-1-piperazinyl]ethanone Dihydrochloride Structure: Incorporates a piperazinyl moiety linked to a 2-methoxybenzyl group. Pharmacological Relevance: Designed as a 5-HT6 receptor ligand, emphasizing the role of aromatic and heterocyclic groups in receptor targeting .

Q & A

Q. What synthetic routes are effective for producing 2-amino-1-(2-methoxyphenyl)ethan-1-one with high purity?

Methodological Answer: The compound is typically synthesized via reductive amination of 1-(2-methoxyphenyl)ethan-1-one. Key steps include:

- Intermediate Preparation : Bromination or nitration of the parent ketone, followed by amination using ammonia or ammonium acetate under controlled pH (7–9) .

- Reductive Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at 50–60°C for 6–12 hours, with progress monitored by TLC or HPLC .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol yields >95% purity.

Q. Critical Parameters :

- Moisture-sensitive intermediates require anhydrous conditions.

- Excess reducing agent may lead to over-reduction; stoichiometric control is essential.

Q. How can structural contradictions in crystallographic data be resolved during X-ray analysis?

Methodological Answer: Contradictions often arise from disordered methoxy groups or amino-ketone tautomerism. Mitigation strategies include:

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., SIMU and DELU commands) .

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts.

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for tautomer ratios) .

Q. Example Workflow :

Collect data with Mo-Kα radiation (λ = 0.71073 Å).

Refine using SHELXL-2018 with Hirshfeld atom refinement for hydrogen positions.

Validate via CCDC deposition (e.g., CIF file cross-checks).

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions involving this compound?

Methodological Answer: Byproducts (e.g., ring-opened fragments or dimerized species) arise from:

- Competing Pathways : Methoxy group demethylation under acidic conditions (e.g., H2SO4 catalysis) .

- Steric Effects : Bulky substituents on the phenyl ring hinder nucleophilic attack, favoring alternative reaction pathways.

Q. Experimental Design :

- Kinetic Studies : Monitor reaction progress via in situ IR for carbonyl (C=O) stretch shifts (1700–1750 cm⁻¹).

- Isolation of Byproducts : Use preparative HPLC (C18 column, acetonitrile/water gradient) followed by HRMS and ¹³C-NMR for structural elucidation .

Q. How can computational modeling optimize reaction conditions for enantioselective synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict transition states and enantiomeric excess (ee):

- Key Parameters :

- Solvent polarity (ε): Methanol (ε = 32.7) stabilizes zwitterionic intermediates.

- Catalyst Selection: Chiral oxazaborolidines enhance ee by 20–30% .

- Validation : Compare computed vs. experimental optical rotation ([α]D²⁵) and HPLC chiral column data.

Q. Case Study :

- Catalyst : (R)-BINAP-CuCl achieves 85% ee in asymmetric hydrogenation .

Analytical and Safety Considerations

Q. What spectroscopic techniques are most robust for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

Q. What safety protocols are essential for handling this compound in biological assays?

Methodological Answer:

Q. Toxicology Note :

- Limited toxicological data necessitates adherence to ALARA (As Low As Reasonably Achievable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.